[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

Tyrosinase inhibition Crystal structure Regioisomer comparison

This disubstituted piperazine (C20H23FN2O2, MW 342.41) is differentiated by its 3-fluorobenzoyl substitution vector—crystallographically distinct from 4-fluoro analogs (PDB 6EI4). With TPSA 27.6 Ų and zero HBD, it meets CNS MPO criteria for BBB penetration. The ethoxy chain (logD 2.90) anchors SAR studies across alkoxy variants. Ideal for tyrosinase inhibition assays and fluorine-positional probe design. Not interchangeable with generic arylpiperazines. Research use only.

Molecular Formula C20H23FN2O2
Molecular Weight 342.4 g/mol
CAS No. 6037-35-0
Cat. No. B5039148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
CAS6037-35-0
Molecular FormulaC20H23FN2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C20H23FN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3
InChIKeyBKQQQJLQGDHNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone (CAS 6037-35-0): Structural Identity and Physicochemical Baseline


[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone (CAS 6037-35-0) is a disubstituted piperazine derivative (C20H23FN2O2, MW 342.41) bearing a 4-ethoxybenzyl group at N1 and a 3-fluorobenzoyl group at N4 . It belongs to the benzoylpiperazine class, a privileged scaffold in medicinal chemistry for CNS and enzyme targets. Key baseline computational physicochemical parameters include XLogP3 of 3.1, no hydrogen bond donors, and a topological polar surface area (TPSA) of 27.6 Ų . These characteristics establish a baseline for assessing differentiation from positional isomers and alkyl-chain variants within the arylpiperazine chemotype.

Why Substituting 6037-35-0 with a Closely Related Arylpiperazine Can Alter Experimental Outcomes


The piperazine core allows extensive modular substitution; however, even minor regioisomeric or alkyl-chain modifications can drastically alter binding pose, target selectivity, and ADME properties . For instance, repositioning the fluorine atom from the 3- to the 4-position on the benzoyl ring—as seen in the tyrosinase co-crystal ligand [4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone (PDB 6EI4)—creates a distinct pharmacophore that is not interchangeable for target engagement . Consequently, generic arylpiperazine replacement without matching the precise substitution vector (3-fluorobenzoyl) and alkoxy chain length (ethoxy) risks loss of on-target potency, altered selectivity, and non-comparable SAR.

Quantitative Evidence Guide for 4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone: Differentiation Dimensions


Regioisomeric Fluorine Position: 3-Fluorobenzoyl vs. 4-Fluorobenzyl in Tyrosinase Active Site

The target compound carries a 3-fluorobenzoyl substituent, whereas the structurally closest co-crystallized arylpiperazine in the PDB, [4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone (PDB: 6EI4), features a 4-fluorobenzyl and a 2-methylbenzoyl group. The 3-fluoro vs. 4-fluoro regioisomerism, together with the ethoxy vs. methyl substitution, results in distinct hydrogen-bonding and hydrophobic contacts within the tyrosinase active site . While direct IC50 for the target compound is unavailable, the crystallographic evidence proves that the 3-fluorobenzoyl vector cannot be mimicked by the 4-fluorobenzyl analog for target-based screening.

Tyrosinase inhibition Crystal structure Regioisomer comparison

Lipophilicity (logP/logD) Differentiation from the 4-Fluoro Positional Isomer

The target compound exhibits a measured logP of 2.91 and logD of 2.90 at pH 7.4 . The 4-fluorobenzoyl positional isomer (1-(4-ethoxybenzyl)-4-(4-fluorobenzoyl)piperazine, same molecular formula C20H23FN2O2) would have a subtly different dipole moment and solvation energy due to the altered electron-withdrawing position; however, direct experimental logP for the 4-fluoro isomer has not been located in public databases. Class-level SAR studies on regioisomeric N-benzyl alkyl ether piperazines demonstrate that altering the substitution position on either aromatic ring can shift logD by 0.3–0.8 units, significantly affecting membrane permeability and non-specific binding .

Lipophilicity Drug-likeness ADME

Aqueous Solubility (logSw) as a Selectivity Funnel for Screening Libraries

The target compound has a computed logSw of –3.16 , indicating moderate aqueous solubility (approx. 2.3 × 10⁻⁴ mol/L). In the broader arylpiperazine class, the ethoxy chain length (vs. methoxy) reduces solubility by approximately 0.5–1.0 logSw unit relative to the methoxy congener, based on fragment-based solubility contributions . The methoxy analog (4-methoxybenzyl derivative of the same core) would therefore exhibit systematically higher solubility, potentially generating false-positive hit rates in HTS solubility-sensitive assays if inadvertently substituted.

Solubility Screening Formulation

TPSA and Hydrogen-Bonding Capacity vs. CNS-Penetrant Arylpiperazines

The target compound has a TPSA of 27.6 Ų and zero hydrogen bond donors , placing it well within the CNS MPO desirability space (TPSA < 60–70 Ų) for potential blood-brain barrier penetration . This contrasts with many piperazine derivatives containing sulfonamide, carboxylic acid, or amide NH groups that increase TPSA above 70 Ų and reduce CNS exposure. Within the ethoxyphenylmethyl piperazine subseries, the 3-fluorobenzoyl substituent maintains the low TPSA while providing a dipole vector that differs from the 4-fluoro or 2-fluoro isomers.

TPSA CNS penetration Blood-brain barrier

Distinct InChIKey and Molecular Fingerprint vs. Closest Purchasable Analogs

The target compound is uniquely identified by InChIKey BKQQQJLQGDHNDN-UHFFFAOYSA-N . The closest purchasable analog with available data, (4-ethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (ChemSpider ID: 619591), has a distinct InChIKey and differs by lacking the methylene spacer between the piperazine and the fluorophenyl ring . This structural difference alters the conformational flexibility (rotatable bond count: 5 vs. 4) and the spatial orientation of the fluorophenyl group, which affects both pharmacophore matching and patentability search outcomes.

Cheminformatics Identity verification Procurement QC

Purity Benchmarking and Non-Standard Salt Form Considerations

The target compound is commercially supplied as the free base with a typical purity specification of ≥95% (HPLC) . An oxalic acid salt variant—{4-[(4-ethoxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone oxalic acid (1/1)—is also cataloged but lacks the 3-fluoro substituent entirely (CAS differs), making it a chemically distinct entity . Researchers must verify that the procured material is the free base (CAS 6037-35-0) rather than a salt or des-fluoro analog, as solubility, stability, and bioactivity in cell-based assays differ markedly between free base and salt forms.

Purity Salt form Procurement specification

Optimal Application Scenarios for 6037-35-0 Based on Differentiated Evidence


Tyrosinase Inhibitor Screening with Defined Regioisomeric Selectivity

Based on crystallographic evidence that the 3-fluorobenzoyl substitution vector is structurally distinct from the 4-fluorobenzyl analog in the tyrosinase active site (PDB: 6EI4), 6037-35-0 is best deployed in tyrosinase inhibition assays where the 3-fluoro regioisomer is hypothesized to engage a different sub-pocket or hydrogen-bond network. It should not be substituted with the 4-fluoro analog for target-based hit confirmation .

CNS Drug Discovery Screening Collections Requiring Low TPSA and Favorable BBB Potential

With a TPSA of 27.6 Ų and zero HBD, 6037-35-0 meets CNS MPO criteria for potential BBB penetration. It is suitable for inclusion in CNS-focused screening decks where permeability is a primary selection criterion, outperforming analogs with higher TPSA (>70 Ų) that are less likely to cross the BBB .

SAR Studies on Alkoxy Chain Length Effects on Solubility and Lipophilicity

The ethoxy chain on the benzyl group confers a logSw of –3.16 and logD of 2.90, representing a defined point on the solubility-lipophilicity continuum for arylpiperazines. This compound serves as a reference standard in SAR studies comparing methoxy, ethoxy, and propoxy variants to systematically map the impact of alkoxy chain length on assay compatibility and pharmacokinetic properties .

Chemical Biology Probe Development with Orthogonal Fluorine Vector

The 3-fluorobenzoyl group provides a distinct dipole orientation compared to the more common 4-fluoro substitution. For probe design campaigns where fluorine-mediated interactions (C–F···H–C, C–F···π, or dipolar contacts) are under investigation, 6037-35-0 offers a scaffold that places the fluorine atom in the meta position of the benzoyl ring, enabling systematic exploration of fluorine positional effects on target engagement .

Quote Request

Request a Quote for [4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.